![molecular formula C15H10FN3O3 B14341417 [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid CAS No. 93673-83-7](/img/structure/B14341417.png)
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid: is a complex organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a benzimidazole ring, a fluorobenzoyl group, and a carbamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method involves the use of 4-fluorobenzoyl chloride and o-phenylenediamine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the benzimidazole ring. The resulting intermediate is then treated with phosgene or a similar reagent to introduce the carbamic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the fluorobenzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups replacing the fluorine atom.
科学研究应用
Chemistry: In chemistry, [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential as an anti-cancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced stability and functionality.
作用机制
The mechanism of action of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various downstream effects, depending on the enzyme and pathway involved. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
相似化合物的比较
Benzimidazole: A simpler compound with a similar core structure but lacking the fluorobenzoyl and carbamic acid moieties.
4-Fluorobenzoyl benzimidazole: Similar to the target compound but without the carbamic acid group.
Carbamic acid derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: The uniqueness of [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid lies in its combination of the benzimidazole ring, fluorobenzoyl group, and carbamic acid moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
93673-83-7 |
|---|---|
分子式 |
C15H10FN3O3 |
分子量 |
299.26 g/mol |
IUPAC 名称 |
[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/C15H10FN3O3/c16-10-4-1-8(2-5-10)13(20)9-3-6-11-12(7-9)18-14(17-11)19-15(21)22/h1-7H,(H,21,22)(H2,17,18,19) |
InChI 键 |
ODRYRTBTVCRTPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


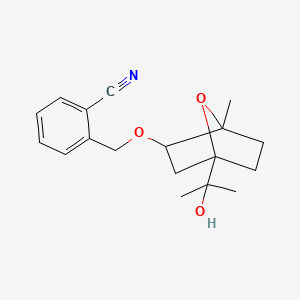
![11-Chloromethylene pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one](/img/structure/B14341347.png)
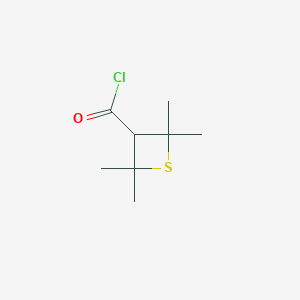
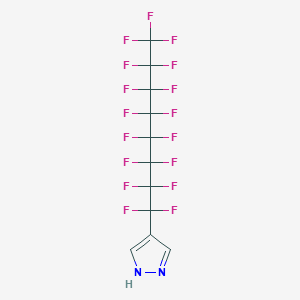
![6-{[(Trimethylsilyl)methyl]sulfanyl}-7H-purine](/img/structure/B14341384.png)
![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
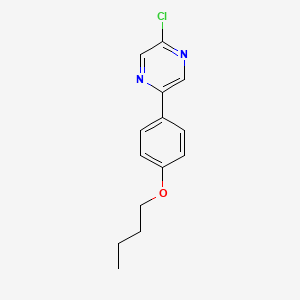
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
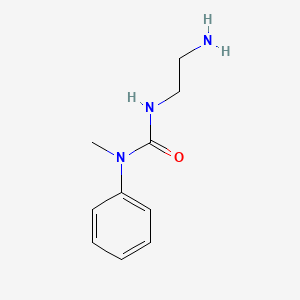
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
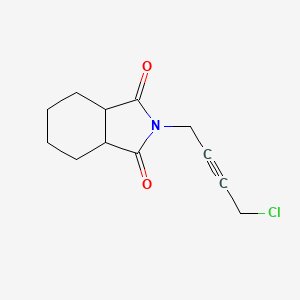

![1-[5-(Benzyloxy)-2-bromophenyl]ethan-1-one](/img/structure/B14341423.png)
